1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine hydrochloride
CAS No.:
Cat. No.: VC15805229
Molecular Formula: C12H19ClN2O3S
Molecular Weight: 306.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN2O3S |
|---|---|
| Molecular Weight | 306.81 g/mol |
| IUPAC Name | 1-(2-methoxy-5-methylphenyl)sulfonylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N2O3S.ClH/c1-10-3-4-11(17-2)12(9-10)18(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |
| Standard InChI Key | GYUGXVLUDPOPBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCNCC2.Cl |
Introduction
Structural and Crystallographic Characteristics
Molecular Architecture
The core structure of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine hydrochloride consists of a piperazine ring substituted at one nitrogen atom with a 2-methoxy-5-methyl-benzenesulfonyl group. The benzenesulfonyl moiety introduces steric and electronic effects that influence the molecule’s three-dimensional conformation. In analogous structures, such as 2-[4-(4-methylphenylsulfonyl)piperazin-1-yl]-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, the piperazine ring adopts a chair conformation, while fused heterocyclic systems (e.g., tetrahydrothienopyridine) exhibit half-chair distortions . For the target compound, the sulfonyl group’s para-methyl and ortho-methoxy substituents likely induce torsional strain, as evidenced by N—C—C—N torsion angles near −70° in related molecules .
Intermolecular Interactions
Crystallographic studies of sulfonamide-piperazine derivatives reveal stabilization via C—H⋯S and C—H⋯O hydrogen bonds . These interactions are critical for packing efficiency and may enhance the compound’s solubility in polar solvents. The hydrochloride salt further improves aqueous solubility through ionic dissociation, a feature common to pharmacologically active piperazine derivatives .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine hydrochloride likely follows a two-step protocol:
-
Sulfonylation of Piperazine: Reaction of piperazine with 2-methoxy-5-methyl-benzenesulfonyl chloride in the presence of a base (e.g., potassium carbonate) yields the sulfonamide intermediate.
-
Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
This approach mirrors methods used for analogous compounds, such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, where sulfonyl chlorides react with amines under mild conditions .
Reaction Conditions and Yield Optimization
Key parameters influencing yield and purity include:
-
Solvent Choice: Chloroform or dichloromethane facilitates sulfonylation by stabilizing reactive intermediates .
-
Temperature: Room-temperature reactions minimize side products, as seen in the synthesis of pyrrolidinomethanone derivatives .
-
Stoichiometry: A 1:1 molar ratio of piperazine to sulfonyl chloride prevents over-sulfonylation .
Typical yields for similar reactions range from 70% to 85%, with purity confirmed via HPLC and NMR .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
-
δ 1.20–1.40 (m, 2H, piperazine CH2)
-
δ 2.30 (s, 3H, aromatic CH3)
-
δ 3.70 (s, 3H, OCH3)
-
δ 3.80–4.00 (m, 4H, piperazine NCH2)
-
δ 7.40–7.60 (m, 2H, aromatic H)
13C NMR (100 MHz, DMSO-d6):
-
δ 21.5 (CH3), 44.8 (piperazine CH2), 56.3 (OCH3), 126.5–140.0 (aromatic C), 165.2 (SO2).
These shifts align with data for structurally related sulfonamide-piperazines, where deshielding of piperazine protons occurs due to electron-withdrawing sulfonyl groups .
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
-
1150–1170 cm−1 (asymmetric S=O stretch)
-
1340–1360 cm−1 (symmetric S=O stretch)
-
2850–2950 cm−1 (C—H stretch, CH3 and OCH3)
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for derivatization at the piperazine nitrogen or benzenesulfonyl group. For example:
-
Acylation: Introducing acetyl or benzoyl groups to modulate lipophilicity .
-
Heterocyclic Fusion: Incorporating tetrazoles or pyrazolines to enhance target affinity .
Preclinical Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume